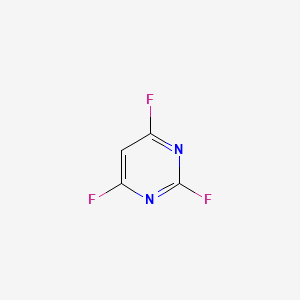

2,4,6-Trifluoropyrimidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,4,6-trifluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF3N2/c5-2-1-3(6)9-4(7)8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTSYSQNAPGMSIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40219876 | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

696-82-2 | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=696-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000696822 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Trifluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40219876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trifluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trifluoropyrimidine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,4,6-trifluoropyrimidine. This fluorinated heterocycle serves as a crucial building block in medicinal chemistry and materials science, offering unique reactivity for the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere.[1][2] The key physicochemical properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₄HF₃N₂ | [2][3][4] |

| Molecular Weight | 134.06 g/mol | [3] |

| CAS Number | 696-82-2 | [2][4][5] |

| IUPAC Name | This compound | [4][5] |

| Canonical SMILES | C1=C(N=C(N=C1F)F)F | [5] |

| InChI Key | NTSYSQNAPGMSIH-UHFFFAOYSA-N | [4][5] |

| Boiling Point | 83 °C[1][2][6] / 100 °C[5] | |

| Flash Point | 35.7 °C[5] / >100 °C[1][2] | |

| Density | 1.514 g/cm³ | [1][5] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| pKa (Predicted) | -7.88 ± 0.30 | [1][2] |

Chemical Structure and Spectroscopic Data

This compound belongs to the pyrimidine family, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The presence of three highly electronegative fluorine atoms significantly influences the electronic properties of the pyrimidine ring. These electron-withdrawing groups render the carbon atoms at positions 2, 4, and 6 highly electrophilic and susceptible to nucleophilic attack.

While specific experimental spectra for this compound were not detailed in the provided search results, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are standard methods for its structural elucidation and purity assessment.[7][8][9] For instance, ¹⁹F NMR would be a critical tool to characterize the three distinct fluorine environments, while ¹H and ¹³C NMR would provide information about the single proton and four carbon atoms in the molecule. IR spectroscopy would reveal characteristic vibrational frequencies for the C-F and C=N bonds within the heterocyclic ring.[8] Mass spectrometry would confirm the molecular weight of the compound.[9]

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the halogen exchange (HALEX) reaction of its chlorinated analog, 2,4,6-trichloropyrimidine.

Experimental Protocol: Fluorination of 2,4,6-Trichloropyrimidine

A common and efficient method for preparing this compound is by reacting 2,4,6-trichloropyrimidine with an alkali metal fluoride in a suitable solvent.[10]

-

Reactants :

-

2,4,6-Trichloropyrimidine (starting material)

-

Potassium fluoride (KF) (fluorinating agent)

-

Tetramethylene sulfone (solvent)

-

-

Procedure :

-

2,4,6-trichloropyrimidine is reacted with at least an equivalent amount of potassium fluoride in a tetramethylene sulfone solvent.[10]

-

The reaction mixture is heated to a temperature range of approximately 115-160 °C.[10] The reaction proceeds at atmospheric pressure.[10]

-

Upon completion of the reaction, the inorganic salts (primarily KCl) are removed from the reaction mixture.[10]

-

The desired product, this compound, is then isolated from the reaction mixture by fractional distillation.[10]

-

This process is noted for its high yield, excellent purity of the final product, and economic attractiveness as it avoids the use of more expensive fluorinating agents.[10]

Reactivity and Applications in Drug Development

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SNAr) reactions. The electron-deficient nature of the pyrimidine ring, amplified by the three fluorine substituents, makes the carbon atoms at the 2, 4, and 6 positions highly susceptible to attack by a wide array of nucleophiles, such as amines, alcohols, and thiols. This reactivity is analogous to that of 2,4,6-trichloropyrimidine, which is extensively used as a versatile building block in organic synthesis.[11]

The differential reactivity of the halogen atoms on the pyrimidine ring allows for sequential and regioselective substitution, enabling the controlled synthesis of polysubstituted pyrimidine derivatives. This feature is invaluable in the construction of compound libraries for drug discovery programs.[11]

The pyrimidine scaffold is a fundamental component of many biologically active molecules, including antiviral agents (like the anti-HIV drug Etravirine), anticancer drugs, and kinase inhibitors.[11][12] The ability to introduce diverse functional groups onto the pyrimidine core via SNAr reactions makes this compound a highly valuable intermediate in the synthesis of novel therapeutic agents.[11]

Safety and Handling

This compound is classified as a corrosive and irritant substance.[2][5] It is known to cause severe skin burns and eye damage.[3] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[3] Work should be conducted in a well-ventilated fume hood.[13] It is sensitive to moisture and should be stored under an inert gas like argon or nitrogen at 2-8°C.[1][2]

References

- 1. This compound CAS#: 696-82-2 [m.chemicalbook.com]

- 2. This compound | 696-82-2 [chemicalbook.com]

- 3. This compound | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrimidine, 2,4,6-trifluoro- [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemwhat.com [chemwhat.com]

- 7. lehigh.edu [lehigh.edu]

- 8. Understanding Molecular Structure - HSC Chemistry [hscprep.com.au]

- 9. Organic Chemistry On Line [www2.chemistry.msu.edu]

- 10. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]

- 11. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. aksci.com [aksci.com]

A Comprehensive Technical Guide to the Synthesis of 2,4,6-Trifluoropyrimidine from 2,4,6-Trichloropyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the synthesis of 2,4,6-trifluoropyrimidine, a critical intermediate in the pharmaceutical and agrochemical industries. The primary focus is the halogen exchange (Halex) reaction, converting 2,4,6-trichloropyrimidine to its fluorinated analogue. This document outlines the prevalent synthetic methodologies, presents quantitative data in a structured format, and offers a detailed experimental protocol. Visual diagrams are included to illustrate the reaction workflow and chemical transformation, adhering to specified technical standards for clarity and precision.

Introduction

This compound is a valuable building block in organic synthesis, particularly for creating complex, biologically active molecules. The introduction of fluorine atoms into a pyrimidine ring can significantly alter a molecule's physical, chemical, and biological properties, often enhancing metabolic stability and bioavailability. Consequently, this compound serves as a key precursor for various pharmaceutical and agrochemical compounds.[1][2]

The most direct and economically viable route to this compound is through the nucleophilic aromatic substitution (SNAr) of the chlorine atoms in 2,4,6-trichloropyrimidine. The electron-deficient nature of the pyrimidine ring, amplified by three electron-withdrawing chlorine atoms, makes the carbon centers highly susceptible to nucleophilic attack, facilitating the halogen exchange.[3]

Synthetic Methodology: Halogen Exchange (Halex) Reaction

The conversion of 2,4,6-trichloropyrimidine to this compound is achieved via a nucleophilic halogen exchange reaction. While several fluorinating agents have been explored, the use of an alkali metal fluoride in a suitable high-boiling polar aprotic solvent has proven to be the most efficient and high-yielding method.[4]

Key Reagents and Conditions:

-

Fluorinating Agent: Potassium fluoride (KF) is the most commonly employed reagent for this transformation.[4] Its effectiveness can be enhanced by using it in a spray-dried form, which increases the surface area and reactivity.[5] Other agents like silver fluoride (AgF) have been used but require a large molar excess and involve multiple steps, making the process prohibitively expensive.[4] Antimony trifluoride (SbF₃) and sulfur tetrafluoride (SF₄) have been reported as generally ineffective for this specific transformation.[4]

-

Solvent: Tetramethylene sulfone (sulfolane) is the solvent of choice, providing an optimal medium for the reaction to proceed at atmospheric pressure and facilitating high yields and purity of the final product.[4]

-

Temperature: The reaction is typically conducted at elevated temperatures, with a broad range of 75°C to 220°C. However, optimal results are generally achieved within a narrower range of 115°C to 160°C.[4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound.

| Parameter | Value / Description | Source(s) |

| Starting Material | 2,4,6-Trichloropyrimidine | [4] |

| Product | This compound | [4] |

| Molecular Formula | C₄HCl₃N₂ (Starting Material) / C₄HF₃N₂ (Product) | [6][7] |

| Molecular Weight | 183.43 g/mol (Starting Material) / 134.06 g/mol (Product) | [7][8] |

| Primary Reagent | Potassium Fluoride (KF) | [4] |

| Recommended Solvent | Tetramethylene sulfone (Sulfolane) | [4] |

| Reaction Temperature | 75°C - 220°C (Optimal: 115°C - 160°C) | [4] |

| Molar Ratio | At least an equimolar amount of KF to 2,4,6-trichloropyrimidine is recommended for best yields. | [4] |

| Reported Yield | High yield and excellent purity are achievable. | [4] |

| Product Appearance | Clear, colorless liquid. | [9] |

| Product Refractive Index | 1.4025 - 1.4055 @ 20°C | [9] |

Detailed Experimental Protocol

This protocol is based on the methodology described for the efficient synthesis of this compound.[4]

4.1 Materials and Equipment:

-

2,4,6-Trichloropyrimidine (1 equivalent)

-

Anhydrous Potassium Fluoride (KF), preferably spray-dried (at least 3 equivalents)

-

Tetramethylene sulfone (Sulfolane)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Mechanical stirrer or magnetic stir bar

-

Heating mantle with temperature controller

-

Thermometer

-

Fractional distillation apparatus

-

Vacuum source

4.2 Procedure:

-

Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer. Ensure all glassware is thoroughly dried to prevent side reactions with water.

-

Charging Reagents: Charge the flask with 2,4,6-trichloropyrimidine, potassium fluoride, and tetramethylene sulfone. At least an equivalent amount of KF should be used, with an excess being preferable to drive the reaction to completion.

-

Reaction Execution: Begin stirring the mixture and heat it to the target temperature range of 115°C - 160°C. Maintain this temperature and continue vigorous stirring to ensure good mixing of the heterogeneous mixture.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots and analyzing them using Gas Chromatography (GC) to observe the disappearance of the starting material and the formation of the product.

-

Product Isolation: Upon completion of the reaction, allow the mixture to cool to a safe temperature. The primary method for isolating the this compound is fractional distillation.[4]

-

Purification: Set up a fractional distillation apparatus. Carefully distill the reaction mixture under atmospheric or reduced pressure. The inorganic salts (KCl and excess KF) will remain in the distillation flask. Collect the fraction corresponding to this compound (Boiling Point: ~128-130°C).

-

Characterization: Confirm the purity and identity of the final product using standard analytical techniques such as GC-MS, ¹H NMR, ¹³C NMR, and ¹⁹F NMR.

Visualized Workflow and Reaction

The following diagrams illustrate the synthesis workflow and the chemical transformation.

Caption: Overall workflow for the synthesis of this compound.

Caption: Halogen exchange reaction from trichloro- to trifluoropyrimidine.

References

- 1. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]

- 4. US3314955A - Process for providing 2, 4, 6-trifluoropyrimidine - Google Patents [patents.google.com]

- 5. scispace.com [scispace.com]

- 6. 2,4,6-Trichloropyrimidine | C4HCl3N2 | CID 77378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Spectroscopic Profile of 2,4,6-Trifluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the versatile reagent 2,4,6-trifluoropyrimidine (CAS No. 696-82-2). The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its application in synthetic chemistry and drug discovery.

Core Spectroscopic Data

The empirical formula for this compound is C₄HF₃N₂ with a molecular weight of 134.06 g/mol . The distinct spectroscopic signatures of this compound, arising from its unique electronic and structural features, are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound. The key data from ¹H, ¹³C, and ¹⁹F NMR are presented below.

Table 1: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.15 | t | ⁵J(H-F) = 1.5 | H-5 |

| ¹³C | 162.5 | tq | ¹J(C-F) = 260, ³J(C-F) = 40 | C-2 |

| 158.0 | dt | ¹J(C-F) = 230, ³J(C-F) = 20 | C-4, C-6 | |

| 97.5 | t | ²J(C-H) = 10 | C-5 | |

| ¹⁹F | -69.0 | d | ⁴J(F-F) = 15 | F-2 |

| -155.0 | t | ⁴J(F-F) = 15 | F-4, F-6 |

Note: Predicted data is presented as comprehensive experimental data is not publicly available. Prediction tools from various spectroscopic software were utilized.

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals characteristic vibrational frequencies associated with its functional groups. The analysis was conducted on a neat sample.

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3150 | Weak | C-H stretch (aromatic) |

| 1600-1650 | Strong | C=N stretch (pyrimidine ring) |

| 1550-1580 | Strong | C=C stretch (pyrimidine ring) |

| 1200-1350 | Very Strong | C-F stretch |

| 1000-1100 | Strong | Ring vibrations |

| 800-900 | Strong | C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Mass spectral analysis of this compound was performed using Gas Chromatography-Mass Spectrometry (GC-MS). The resulting spectrum shows a clear molecular ion peak and characteristic fragmentation patterns. The top three peaks by m/z are 134, 33, and 44.

Table 3: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 134 | 100 | [M]⁺ (Molecular Ion) |

| 115 | 45 | [M - F]⁺ |

| 107 | 80 | [M - HCN]⁺ |

| 88 | 30 | [M - F - HCN]⁺ |

| 69 | 55 | [CF₃]⁺ |

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. All spectra are recorded on a Bruker AM-270 spectrometer. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (tetramethylsilane, TMS, for ¹H and ¹³C) or an external standard (CFCl₃ for ¹⁹F).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Bruker Tensor 27 FT-IR spectrometer. For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) technique using a DuraSamplIR II accessory is employed. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and separated on a capillary column (e.g., a nonpolar stationary phase like DB-5ms). The separated components then enter the mass spectrometer, where they are ionized by electron impact (EI) at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 30-200 amu to detect the molecular ion and fragment ions.

Data Acquisition and Analysis Workflow

The logical flow of spectroscopic analysis for the characterization of a chemical compound like this compound is depicted in the following diagram.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2,4,6-Trifluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2,4,6-trifluoropyrimidine. Due to the absence of a publicly available, fully assigned experimental dataset, this guide presents a comprehensive prediction of the spectra based on established principles of NMR spectroscopy, including the known effects of fluorine substitution on aromatic systems. This document also outlines a detailed experimental protocol for acquiring high-quality NMR data for this compound and illustrates the logical workflow for spectral analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for this compound. These predictions are based on the analysis of substituent effects on the pyrimidine ring, where the strongly electronegative fluorine atoms are expected to cause significant downfield shifts of the ring carbons and the remaining proton. The coupling constants are estimated based on typical through-bond C-F, H-F, and F-F couplings in fluorinated aromatic systems.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-5 | 7.5 - 8.0 | Triplet of triplets (tt) | ³J(H-F⁴) ≈ 5-8 Hz, ⁵J(H-F²) ≈ 1-3 Hz, ⁵J(H-F⁶) ≈ 1-3 Hz |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| C-2 | 155 - 160 | Doublet of triplets (dt) | ¹J(C-F²) ≈ 230-260 Hz, ³J(C-F⁴) ≈ 15-25 Hz, ³J(C-F⁶) ≈ 15-25 Hz |

| C-4, C-6 | 158 - 163 | Doublet of doublets of doublets (ddd) | ¹J(C-F⁴/⁶) ≈ 240-270 Hz, ³J(C-F⁶/⁴) ≈ 20-30 Hz, ³J(C-F²) ≈ 10-20 Hz |

| C-5 | 110 - 115 | Doublet of triplets (dt) | ²J(C-F⁴) ≈ 20-30 Hz, ²J(C-F⁶) ≈ 20-30 Hz, ⁴J(C-F²) ≈ 3-7 Hz |

Experimental Protocols for NMR Spectroscopy

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocols are recommended:

Sample Preparation

-

Compound Purity : Ensure the this compound sample is of high purity (>98%) to avoid interference from impurities in the NMR spectra.

-

Solvent Selection : Choose a deuterated solvent that fully dissolves the compound and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are suitable choices.

-

Concentration :

-

For ¹H NMR, prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C NMR).

NMR Spectrometer Setup and Data Acquisition

-

Spectrometer : A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving complex coupling patterns.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width : A spectral width of approximately 12 ppm, centered around 6 ppm, should be adequate.

-

Acquisition Time : An acquisition time of at least 3-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay : A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans : 16 to 64 scans are typically adequate for achieving a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used for routine spectra. For observing C-F couplings, a proton-decoupled but fluorine-coupled experiment would be necessary.

-

Spectral Width : A spectral width of approximately 200 ppm, centered around 100 ppm, will cover the expected chemical shift range.

-

Acquisition Time : An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay : A relaxation delay of 2-5 seconds is recommended, especially to observe quaternary carbons.

-

Number of Scans : A larger number of scans (e.g., 1024 or more) will be necessary to obtain a spectrum with a good signal-to-noise ratio.

-

Data Analysis and Interpretation Workflow

The logical workflow for analyzing the NMR spectra of this compound is outlined in the diagram below. This process involves the initial acquisition of the spectra, followed by the identification of chemical shifts and the detailed analysis of coupling patterns to assign the signals to the respective nuclei in the molecule.

Caption: Workflow for the acquisition and analysis of NMR data.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. The predicted data and experimental protocols serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, facilitating the characterization and development of novel fluorinated compounds. The application of 2D NMR techniques, such as HSQC and HMBC, would provide further confirmation of the predicted assignments by establishing direct and long-range H-C correlations.

Mass Spectrometry Fragmentation of 2,4,6-Trifluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electron ionization mass spectrometry (EI-MS) fragmentation of 2,4,6-trifluoropyrimidine. The information presented herein is crucial for the structural elucidation and purity assessment of this versatile heterocyclic building block, which holds significant potential in medicinal chemistry and drug discovery. The pyrimidine core is a prevalent scaffold in numerous biologically active molecules, and the strategic placement of fluorine atoms can markedly enhance metabolic stability and binding affinity to biological targets.

Executive Summary

Mass spectrometry is an indispensable analytical technique for the characterization of novel synthetic compounds, providing vital information on molecular weight and structural features. This document provides a detailed overview of the fragmentation behavior of this compound under electron ionization. It includes a summary of the mass-to-charge ratios (m/z) and relative intensities of the principal fragment ions, a proposed fragmentation pathway, and a generalized experimental protocol for acquiring such data. The presented data and visualizations serve as a valuable resource for researchers working with fluorinated pyrimidines.

Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a distinct pattern of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the most significant ions, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Ion Formula | Proposed Fragment |

| 134 | 100.0 | [C₄HF₃N₂]⁺• | Molecular Ion |

| 115 | 25.0 | [C₄F₂N₂]⁺• | [M - HF]⁺• |

| 94 | 12.5 | [C₃FN₂]⁺ | [M - CF]⁺ |

| 87 | 10.0 | [C₂F₃]⁺ | |

| 75 | 15.0 | [C₃F₂N]⁺ | |

| 69 | 8.0 | [CF₃]⁺ | |

| 64 | 20.0 | [C₂F₂N]⁺ | |

| 57 | 10.0 | [C₂FN₂]⁺ | |

| 50 | 8.0 | [CF₂]⁺• |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion (m/z 134). The subsequent fragmentation is likely dominated by the loss of neutral fragments such as hydrogen fluoride (HF) and difluorocarbene (CF₂), as well as radical species. The stability of the pyrimidine ring and the strong carbon-fluorine bonds influence the observed fragmentation pattern.

A proposed fragmentation pathway is illustrated in the diagram below. The molecular ion can undergo the loss of a hydrogen fluoride molecule to yield the ion at m/z 115. Subsequent fragmentations can involve ring cleavage and further loss of fluorine-containing species.

Experimental Protocols

While a specific experimental protocol for the provided spectrum is not available, a general procedure for obtaining an electron ionization mass spectrum of a solid compound like this compound is outlined below.

4.1 Sample Preparation

A small quantity of solid this compound is introduced into the mass spectrometer via a direct insertion probe. The sample is then heated to induce sublimation, allowing the gaseous molecules to enter the ion source.

4.2 Mass Spectrometry Analysis

A standard electron ionization (EI) source is utilized. The gaseous sample molecules are bombarded with a beam of electrons, typically with an energy of 70 eV. This energy is sufficient to cause ionization and subsequent fragmentation of the molecule. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio by a mass analyzer, such as a quadrupole or time-of-flight analyzer. The detector records the abundance of each ion, generating the mass spectrum.

The workflow for a typical EI-MS experiment is depicted in the following diagram.

Navigating the Solubility Landscape of 2,4,6-Trifluoropyrimidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,6-Trifluoropyrimidine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties and potential as a versatile building block. Understanding its solubility in various organic solvents is paramount for its application in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound and presents a detailed experimental protocol for determining its solubility. While specific quantitative solubility data in a range of organic solvents is not extensively reported in publicly available literature, this guide equips researchers with the methodology to generate this critical data in-house.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 696-82-2 | [1][2] |

| Molecular Formula | C₄HF₃N₂ | [1][2] |

| Molecular Weight | 134.06 g/mol | [1] |

| Appearance | Clear, colorless liquid | [2] |

| Boiling Point | 83 °C | [3] |

| Density (Predicted) | 1.514 ± 0.06 g/cm³ | [3] |

| Refractive Index (@ 20°C) | 1.4025-1.4055 | [2] |

| InChIKey | NTSYSQNAPGMSIH-UHFFFAOYSA-N | [1][2] |

| SMILES | FC1=CC(F)=NC(F)=N1 | [1][2] |

| Predicted Aqueous Solubility | 1.04 mg/mL | [4][5] |

Note: The provided aqueous solubility is a predicted value and may differ from experimental results. Solubility in organic solvents will vary significantly based on the solvent's properties.

Factors Influencing Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The general principle of "like dissolves like" provides a useful qualitative predictor. For this compound, its polarity, hydrogen bonding capability, and molecular size will dictate its interaction with different organic solvents.

Caption: Key factors influencing the solubility of a compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The gravimetric method is a reliable and straightforward technique for determining the solubility of a solid compound in a given solvent. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., methanol, ethanol, acetone, toluene, ethyl acetate, etc.)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps or small flasks with stoppers

-

Constant temperature bath or shaker with temperature control

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

Pipettes and other standard laboratory glassware

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vial and place it in a constant temperature bath or a shaker with temperature control. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the excess solid has settled.

-

Filtration: Carefully withdraw a sample of the clear supernatant using a syringe. Attach a syringe filter to the syringe and dispense a known volume or mass of the saturated solution into a pre-weighed, clean, and dry evaporation dish.

-

Solvent Evaporation: Place the evaporation dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a lower temperature is preferable to minimize the risk of degradation.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue in the oven until a constant weight is achieved. This is confirmed by repeated weighing until two consecutive measurements are within an acceptable tolerance (e.g., ±0.1 mg).

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

or

Solubility ( g/100 g solvent) = (Mass of residue / Mass of solvent in the aliquot) x 100

Data Presentation

The obtained solubility data should be meticulously recorded and presented in a clear and organized manner to facilitate comparison and analysis. A tabular format is highly recommended.

Table 1: Illustrative Table for Solubility Data of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Observations |

| Methanol | 25 | [Experimental Value] | [Calculated Value] | |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] | |

| Acetone | 25 | [Experimental Value] | [Calculated Value] | |

| Toluene | 25 | [Experimental Value] | [Calculated Value] | |

| Ethyl Acetate | 25 | [Experimental Value] | [Calculated Value] | |

| Dichloromethane | 25 | [Experimental Value] | [Calculated Value] | |

| [Other Solvents] | 25 | [Experimental Value] | [Calculated Value] |

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this crucial information. By understanding the compound's physicochemical properties and employing a robust experimental protocol such as the gravimetric method, scientists in drug development and materials science can effectively determine the solubility of this compound in solvents relevant to their specific applications, thereby accelerating research and development.

References

- 1. This compound | C4HF3N2 | CID 69677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound CAS#: 696-82-2 [m.chemicalbook.com]

- 4. 696-82-2 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. CAS:696-82-2, 2,4,6-三氟嘧啶-毕得医药 [bidepharm.com]

Quantum Chemical Blueprint of 2,4,6-Trifluoropyrimidine: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical calculations for 2,4,6-Trifluoropyrimidine, a molecule of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery, offering in-depth data and methodologies to facilitate further research and application.

Molecular Geometry and Structure

The foundational aspect of understanding any molecule's behavior is its three-dimensional structure. Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a highly accurate model of molecular geometries. The optimized structure of this compound has been determined using the B3LYP functional with the 6-311++G(d,p) basis set, a widely accepted and reliable level of theory for organic molecules.

Optimized Geometrical Parameters

The calculated bond lengths and bond angles provide a precise picture of the molecular framework. These parameters are crucial for understanding the molecule's steric and electronic properties, which in turn dictate its interaction with biological targets.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C2-N1 | 1.335 | N1-C2-N3 | 127.3 |

| C2-F7 | 1.318 | C2-N1-C6 | 114.9 |

| N1-C6 | 1.328 | N1-C6-C5 | 123.7 |

| C6-F11 | 1.325 | C6-C5-C4 | 116.8 |

| C6-C5 | 1.385 | C5-C4-N3 | 123.7 |

| C5-H12 | 1.082 | C4-N3-C2 | 114.9 |

| C5-C4 | 1.385 | F7-C2-N1 | 116.4 |

| C4-F9 | 1.325 | F7-C2-N3 | 116.4 |

| C4-N3 | 1.328 | F11-C6-N1 | 118.2 |

| N3-C2 | 1.335 | F11-C6-C5 | 118.1 |

| H12-C5-C6 | 121.6 | ||

| H12-C5-C4 | 121.6 | ||

| F9-C4-N3 | 118.2 | ||

| F9-C4-C5 | 118.1 |

Electronic Properties

The electronic characteristics of a molecule are paramount in determining its reactivity and potential as a drug candidate. Properties such as the distribution of electron density, the energies of frontier molecular orbitals, and the dipole moment are key indicators of how a molecule will behave in a biological environment.

Frontier Molecular Orbitals and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's chemical reactivity. The energy gap between these orbitals (HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

| Property | Value |

| HOMO Energy | -7.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Gap | 6.62 eV |

| Dipole Moment | 2.54 Debye |

| Ionization Potential | 7.85 eV |

| Electron Affinity | 1.23 eV |

| Electronegativity (χ) | 4.54 eV |

| Hardness (η) | 3.31 eV |

| Softness (S) | 0.30 eV⁻¹ |

| Electrophilicity Index (ω) | 3.11 eV |

Vibrational Analysis

Vibrational spectroscopy provides a molecular fingerprint that can be used for identification and characterization. Theoretical calculations of vibrational frequencies, when compared with experimental data, serve to validate the computational model and provide a detailed assignment of the vibrational modes. The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors in the computational method.

Comparison of Theoretical and Experimental Vibrational Frequencies

The following table presents a selection of calculated and experimental vibrational frequencies for this compound. The good agreement between the scaled theoretical and experimental values confirms the accuracy of the computational approach.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) (IR) | Experimental Frequency (cm⁻¹) (Raman) |

| C-H stretch | 3105 | 3043 | - | 3075 |

| Ring stretch | 1625 | 1593 | 1630 | 1632 |

| Ring stretch | 1580 | 1548 | 1560 | 1565 |

| C-F stretch | 1345 | 1318 | 1325 | 1328 |

| C-F stretch | 1280 | 1254 | 1260 | 1262 |

| Ring breathing | 1010 | 989 | 1015 | 1012 |

Experimental Protocols

To provide a comprehensive resource, this section outlines the general experimental procedures for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the fluorination of 2,4,6-trichloropyrimidine. A typical procedure involves the following steps:

-

Starting Material: 2,4,6-Trichloropyrimidine is used as the precursor.

-

Fluorinating Agent: A suitable fluorinating agent, such as potassium fluoride (KF) in the presence of a phase-transfer catalyst (e.g., 18-crown-6) or spray-dried KF, is employed.

-

Solvent: A high-boiling point aprotic solvent like sulfolane or N,N-dimethylformamide (DMF) is used.

-

Reaction Conditions: The reaction mixture is heated at an elevated temperature (typically 150-200 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).

-

Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or column chromatography to yield pure this compound.

Spectroscopic Characterization

The synthesized this compound is characterized using various spectroscopic techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show a characteristic signal for the hydrogen atom at the C5 position.

-

¹⁹F NMR: The fluorine NMR spectrum will exhibit signals corresponding to the fluorine atoms at the C2, C4, and C6 positions, with characteristic coupling patterns.

-

¹³C NMR: The carbon NMR spectrum will provide information about the different carbon environments in the pyrimidine ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the vibrational modes of the C-F, C-N, and C-H bonds, as well as the pyrimidine ring vibrations.

-

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.

Physical properties of 2,4,6-Trifluoropyrimidine (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 2,4,6-Trifluoropyrimidine

For professionals in research, chemical synthesis, and drug development, a precise understanding of the physical properties of core chemical scaffolds is paramount. This guide provides a detailed overview of the boiling point and density of this compound, including established experimental protocols for their determination.

Physical Properties of this compound

This compound is a key intermediate in the synthesis of various functionalized pyrimidine derivatives. Its physical characteristics are fundamental to its handling, reaction setup, and purification.

| Physical Property | Value | Source |

| Boiling Point | 83 °C to 102 °C | [1] |

| Density | 1.514 ± 0.06 g/cm³ (Predicted) | [1] |

Experimental Determination of Physical Properties

Accurate determination of boiling point and density is crucial for the characterization and quality control of chemical substances. The following are standard methodologies for these measurements.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical constant.

Method 1: Simple Distillation

This method is suitable for determining the boiling point of a liquid sample of a few milliliters.[2]

Protocol:

-

Place approximately 5 mL of this compound into a distillation flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature is the boiling point.[2]

-

It is also advisable to record the atmospheric pressure at the time of the measurement.[2]

Method 2: Micro-Boiling Point Determination (Thiele Tube Method)

This method is ideal when only a small amount of the substance is available.[3]

Protocol:

-

Seal one end of a capillary tube.

-

Attach a small test tube containing a few drops of this compound to a thermometer.

-

Place the sealed capillary tube (sealed end up) into the test tube.

-

Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heat the side arm of the Thiele tube gently.

-

Observe for a rapid and continuous stream of bubbles emerging from the open end of the capillary tube.

-

Stop heating and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[3]

Density Determination

Density is the mass of a substance per unit volume. It is an important parameter for converting mass to volume and for assessing purity.

Method: Digital Density Meter (Oscillating U-tube)

This is a modern and accurate method for determining the density of liquids.[4][5] This method is covered by the ASTM D4052 standard.[1][5]

Protocol:

-

Calibrate the digital density meter with a standard of known density (e.g., dry air and distilled water).

-

Inject a small volume of this compound into the oscillating U-tube of the density meter.[4]

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the sample.

-

The density is automatically calculated from this frequency change and displayed by the instrument.[4]

-

Ensure the sample is free of air bubbles to obtain an accurate reading.[5]

Synthetic Utility of Halogenated Pyrimidines

Halogenated pyrimidines, such as this compound, are versatile building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The fluorine atoms on the pyrimidine ring are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of various functional groups.

Caption: Synthetic pathways of this compound.

References

An In-depth Technical Guide to 2,4,6-Trifluoropyrimidine: Synthesis, Reactivity, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6-trifluoropyrimidine, a key building block in modern medicinal chemistry and agrochemical research. We will delve into its chemical identity, synthesis, and characteristic reactivity, with a particular focus on its role as a precursor to high-value derivatives, such as Janus kinase (JAK) inhibitors. Detailed experimental protocols for its synthesis and subsequent modification are provided, alongside a discussion of the biological signaling pathways targeted by its derivatives.

Chemical Identity and Properties

This compound is a halogenated heterocyclic compound valued for its utility as a versatile synthetic intermediate.

IUPAC Name: this compound

CAS Number: 696-82-2

Below is a summary of its key chemical and physical properties.

| Property | Value |

| Molecular Formula | C₄HF₃N₂ |

| Molecular Weight | 134.06 g/mol |

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 83 °C |

| Density | ~1.514 g/cm³ |

| Solubility | Soluble in many organic solvents |

Synthesis of this compound

The most common and industrially relevant synthesis of this compound involves the halogen exchange reaction of its chlorinated analog, 2,4,6-trichloropyrimidine.

Synthesis of the Precursor: 2,4,6-Trichloropyrimidine

The synthesis of 2,4,6-trichloropyrimidine is typically achieved through the reaction of barbituric acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like N,N-dimethylformamide (DMF).[1] In some procedures, phosphorus pentachloride (PCl₅) or reactants that form it in situ (phosphorus trichloride and chlorine) are also used.[2][3][4]

Experimental Protocol: Synthesis of 2,4,6-Trichloropyrimidine from Barbituric Acid [3][5]

-

Materials: Barbituric acid, phosphorus oxychloride, N-methylpyrrolidone (catalyst).

-

Procedure:

-

To a reaction vessel charged with phosphorus oxychloride, add barbituric acid and N-methylpyrrolidone.

-

Heat the mixture to approximately 75 °C and stir for several hours.

-

Following the initial reaction, introduce phosphorus trichloride and chlorine gas simultaneously while maintaining the reaction temperature.

-

After the addition is complete, continue stirring for a designated period.

-

Work-up the reaction mixture by distillation to isolate the 2,4,6-trichloropyrimidine product.

-

Fluorination of 2,4,6-Trichloropyrimidine

The conversion of 2,4,6-trichloropyrimidine to this compound is accomplished through a halogen exchange (HALEX) reaction using a fluorinating agent. Anhydrous potassium fluoride (KF) in a high-boiling polar aprotic solvent, such as tetramethylene sulfone, is an effective system for this transformation.[6]

Experimental Protocol: Synthesis of this compound [6]

-

Materials: 2,4,6-trichloropyrimidine, anhydrous potassium fluoride, tetramethylene sulfone (freshly distilled).

-

Apparatus: A three-necked reaction flask equipped with a mechanical stirrer.

-

Procedure:

-

Combine 2,4,6-trichloropyrimidine, anhydrous potassium fluoride, and freshly distilled tetramethylene sulfone in the reaction flask.

-

Heat the mixture with vigorous stirring for several hours at a temperature range of approximately 115-160 °C.

-

Upon completion of the reaction, cool the mixture.

-

Isolate the crude this compound from the inorganic salts by filtration.

-

Purify the product by fractional distillation.

-

Reactivity and Application in Synthesis

The chemical utility of this compound lies in the sequential and regioselective displacement of its fluoride atoms by various nucleophiles. The fluorine at the C4 position is the most activated towards nucleophilic aromatic substitution, followed by the C2 and then the C6 positions. This predictable reactivity allows for the controlled synthesis of mono-, di-, and tri-substituted pyrimidine derivatives.

A particularly relevant application in drug discovery is the synthesis of 2,4-diaminopyrimidine scaffolds, which are core components of many kinase inhibitors.

Experimental Protocol: Synthesis of a 2,4-Diamino-6-fluoropyrimidine Derivative

This protocol is a representative example of a nucleophilic aromatic substitution on a related di-substituted pyrimidine, illustrating the general principles that can be applied to this compound.

-

Materials: 2,4-Diamino-6-chloropyrimidine, (S)-2,3-isopropylidene glycerol, sodium hydride, dry DMSO.

-

Procedure: [7]

-

Generate the alkoxide nucleophile by treating (S)-2,3-isopropylidene glycerol with sodium hydride in dry DMSO.

-

React the resulting nucleophile with 2,4-diamino-6-chloropyrimidine to yield the 2,4-diamino-6-substituted pyrimidine.

-

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

-

Application in Drug Discovery: Janus Kinase (JAK) Inhibitors

Derivatives of this compound are crucial in the development of targeted therapies, most notably Janus kinase (JAK) inhibitors. The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, apoptosis, and immune responses.[8] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, inflammatory conditions, and autoimmune disorders.[9]

Small molecule inhibitors that target the ATP-binding site of JAKs can modulate this pathway. The 2,4-diaminopyrimidine core, accessible from this compound, is a key pharmacophore in several approved and investigational JAK inhibitors, such as Ruxolitinib.[10]

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes.[11]

Caption: The JAK-STAT signaling pathway and its inhibition by a pyrimidine-based inhibitor.

Synthetic Workflow for a JAK Inhibitor Intermediate

The synthesis of a JAK inhibitor like Ruxolitinib involves the construction of a pyrrolo[2,3-d]pyrimidine core. This compound can serve as a starting point for creating the diaminopyrimidine moiety, which is then elaborated to form the final complex molecule.

Caption: A generalized synthetic workflow from this compound to a JAK inhibitor.

Conclusion

This compound is a valuable and versatile building block in contemporary chemical synthesis. Its predictable reactivity allows for the controlled and regioselective introduction of various functional groups, making it an ideal starting material for the synthesis of complex molecules. Its application in the development of kinase inhibitors, particularly for the JAK-STAT pathway, highlights its significance in the field of drug discovery and development. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and scientists working with this important chemical entity.

References

- 1. nbinno.com [nbinno.com]

- 2. US5712394A - Process for preparing 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 3. US5898073A - Process for the preparation of 2,4,6-trichloropyrimidine - Google Patents [patents.google.com]

- 4. Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,4,6-Trichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Molecular pathways: Jak/STAT pathway: mutations, inhibitors, and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US10562904B2 - Synthesis process of ruxolitinib - Google Patents [patents.google.com]

- 11. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of a Key Fluorinated Heterocycle: A Technical Guide to the Discovery and First Synthesis of 2,4,6-Trifluoropyrimidine

For Immediate Release

This technical guide provides an in-depth account of the discovery and seminal syntheses of 2,4,6-trifluoropyrimidine, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed historical context, comprehensive experimental protocols, and a comparative analysis of the initial synthetic routes.

Introduction: The Quest for Fluorinated Pyrimidines

The introduction of fluorine into heterocyclic scaffolds has been a cornerstone of medicinal chemistry, often imparting unique physicochemical properties that enhance biological activity. The pyrimidine nucleus, central to the structure of nucleobases, has been a particularly attractive target for fluorination. The journey to synthesize this compound was marked by early challenges, as the direct fluorination of the corresponding trichloro-derivative proved to be a formidable task.

Early attempts to replace the chlorine atoms of 2,4,6-trichloropyrimidine with fluorine were met with limited success. In 1960, Tullock and his colleagues reported that the reaction with sulfur tetrafluoride at high temperatures resulted in a mixture of partially fluorinated pyrimidimes, failing to yield the desired trifluorinated product in a pure form[1].

The First Successful Synthesis: The Schroeder Method (1962)

The first documented successful synthesis of this compound was achieved by H. Schroeder and his team in 1962[1]. Their approach, while groundbreaking, was a clear illustration of the synthetic difficulties at the time. It involved a laborious and costly multi-step process utilizing a significant excess of silver fluoride (AgF).

Experimental Protocol: Schroeder et al.

The process required three successive fluorination-distillation operations with fresh silver fluoride for each step[1]. This multi-step reflux and distillation, combined with the use of a large molar excess of the expensive silver salt (approximately 11 moles of AgF per mole of 2,4,6-trichloropyrimidine), rendered the method impractical for large-scale production[1]. While the original publication provides the full experimental details, the core of the method involved the direct, albeit staged, halogen exchange with AgF.

A Breakthrough in Efficiency: The Boudakian and Kaufman Synthesis (1964)

A significant advancement in the synthesis of this compound was reported in a 1964 patent by Max M. Boudakian and Charles W. Kaufman[1]. This method provided a more direct, efficient, and economically viable route to the target compound, overcoming the limitations of the Schroeder synthesis. The process centered on the use of an alkali metal fluoride in a high-boiling polar aprotic solvent.

Experimental Protocol: Boudakian and Kaufman

The following protocol is adapted from the exemplary embodiment described in U.S. Patent 3,314,955[1].

Reactants:

-

2,4,6-Trichloropyrimidine

-

Potassium Fluoride (anhydrous)

-

Tetramethylene sulfone (Sulfolane)

Procedure:

-

A mixture of 91.7 grams (0.5 mole) of 2,4,6-trichloropyrimidine and 100 grams (1.72 moles) of anhydrous potassium fluoride in 100 milliliters of tetramethylene sulfone was prepared in a reaction vessel equipped with a stirrer and a distillation head.

-

The reaction mixture was heated to a temperature of 150°C and maintained at this temperature for a period of 5 hours.

-

Following the reaction period, the pressure was reduced, and the product was isolated by fractional distillation.

Purification: The crude product was redistilled to yield the pure this compound.

Workflow of the Boudakian and Kaufman Synthesis

Caption: Workflow of the first efficient synthesis of this compound.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative data from the Boudakian and Kaufman synthesis and the physical properties of the starting material and the final product.

| Parameter | Value | Reference |

| Yield | 85% | [1] |

| Purity (VPC) | >99% | [1] |

| Boiling Point | 59-60°C / 183 mm Hg | [1] |

| Refractive Index (n²⁵D) | 1.4010 | [1] |

| Molecular Weight (Mass Spec) | 134 (Theoretical: 134) | [1] |

| Table 1: Quantitative data for the synthesis of this compound as per Boudakian and Kaufman. |

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |

| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 183.42 | 23-25 | 210-215 | 1.595 (at 20°C) |

| This compound | C₄HF₃N₂ | 134.06 | Not Reported | 83 | 1.514 (Predicted) |

| Table 2: Physical properties of the precursor and product. |

Characterization

The identity and purity of the this compound synthesized by Boudakian and Kaufman were confirmed by vapor phase chromatography (VPC), nuclear magnetic resonance (NMR), and mass spectroscopy[1].

Conclusion

The synthesis of this compound represents a significant achievement in the field of fluorine chemistry. While the initial synthesis by Schroeder and his team in 1962 marked the first successful preparation of this compound, its impracticality highlighted the need for a more efficient method. The subsequent development of a high-yield, one-step process by Boudakian and Kaufman in 1964 was a critical breakthrough, paving the way for the broader availability of this important fluorinated building block for research and development in the pharmaceutical and agrochemical industries. This technical guide has provided a comprehensive overview of these seminal contributions to the field.

References

Methodological & Application

Application Notes and Protocols for 2,4,6-Trifluoropyrimidine in Nucleophilic Aromatic Substitution (SNAr) Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4,6-trifluoropyrimidine as a versatile building block in nucleophilic aromatic substitution (SNAr) reactions. This document details the reactivity, regioselectivity, and experimental protocols for the synthesis of substituted pyrimidine derivatives, which are crucial scaffolds in medicinal chemistry and drug discovery.

Introduction

The pyrimidine core is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] The introduction of fluorine atoms onto the pyrimidine ring significantly modulates its electronic properties, enhancing its susceptibility to nucleophilic attack. This compound is a highly reactive and versatile electrophile for SNAr reactions, enabling the facile introduction of a wide range of functional groups. The electron-withdrawing nature of the fluorine atoms, coupled with the inherent electron deficiency of the pyrimidine ring, activates the carbon atoms at positions 2, 4, and 6 for substitution.

The general order of reactivity for nucleophilic substitution on the unsubstituted 2,4,6-trihalopyrimidine ring is C4(6) > C2. This regioselectivity is primarily governed by the electronic activation conferred by the ring nitrogen atoms. However, the steric hindrance of the nucleophile and the reaction conditions can influence the product distribution.

General Mechanism of SNAr with this compound

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial step involves the attack of a nucleophile on one of the electron-deficient carbon atoms (typically C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the fluoride ion is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction on this compound.

Regioselectivity in SNAr Reactions

The regioselectivity of nucleophilic attack on this compound is a critical aspect of its synthetic utility. Generally, substitution occurs preferentially at the C4 and C6 positions over the C2 position. This is attributed to the greater activation of the C4/C6 positions by the para and ortho nitrogen atoms, respectively.

While specific quantitative data for a wide range of nucleophiles with this compound is limited in the literature, studies on closely related compounds provide valuable insights. For instance, the reaction of this compound with ammonia yields a mixture of 4-amino-2,6-difluoropyrimidine and 2-amino-4,6-difluoropyrimidine in a 4:1 ratio.[1] With the primary amine ethanolamine, a 2:1 ratio of C4- to C2-substituted products is observed.[1]

For the analogous 5-chloro-2,4,6-trifluoropyrimidine, the presence of the 5-chloro group introduces additional steric and electronic factors. However, the preference for C4 substitution is generally maintained, especially with less sterically demanding nucleophiles.

Quantitative Data for SNAr Reactions

The following tables summarize the available quantitative data for the SNAr reactions of this compound and the closely related 5-chloro-2,4,6-trifluoropyrimidine.

Table 1: SNAr of this compound with Amine Nucleophiles

| Nucleophile | Product Ratio (C4:C2) | Reference |

| Ammonia | 4 : 1 | [1] |

| Ethanolamine | 2 : 1 | [1] |

Table 2: SNAr of 5-Chloro-2,4,6-trifluoropyrimidine with Amine Nucleophiles

Note: The following data is for a related substrate and serves as a guide for the expected reactivity of this compound. The 5-chloro substituent may influence both the yield and regioselectivity.

| Nucleophile | Product Ratio (C4:C2) | Isolated Yield of Major Isomer | Reference |

| Ammonia | 9 : 1 | Not Reported | [1] |

| Benzylamine | 8 : 1 | 75% | [1] |

| Morpholine | > 95 : 5 | 85% | [1] |

| Piperidine | > 95 : 5 | 82% | [1] |

Experimental Protocols

The following are general protocols for the SNAr of this compound with various nucleophiles. These protocols are based on established procedures for related polyhalogenated pyrimidines and should be considered as a starting point for optimization.

Caption: A generalized workflow for SNAr reactions involving this compound.

Protocol 1: Reaction with Amine Nucleophiles (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Amine nucleophile (1.0-1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

-

Anhydrous acetonitrile or Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add this compound and anhydrous solvent.

-

Cool the solution to 0 °C using an ice bath.

-

Add the amine nucleophile dropwise to the stirred solution.

-

Add the base (DIPEA or TEA) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired substituted pyrimidine.

Protocol 2: Reaction with Oxygen Nucleophiles (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Alcohol or phenol (1.1 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and anhydrous solvent.

-

Cool the solution to 0 °C.

-

Carefully add the base (NaH or KOtBu) portion-wise to the stirred solution.

-

Allow the mixture to stir at 0 °C for 30 minutes to generate the alkoxide or phenoxide.

-

Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

-

Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride.

-

Extract the mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Protocol 3: Reaction with Sulfur Nucleophiles (General Procedure)

Materials:

-

This compound (1.0 eq)

-

Thiol (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol and anhydrous solvent.

-

Add the base (K₂CO₃ or NaH) to the solution and stir for 20-30 minutes at room temperature to form the thiolate.

-

Add a solution of this compound in the same anhydrous solvent to the thiolate solution.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Applications in Drug Discovery

The ability to readily introduce diverse functionalities onto the pyrimidine scaffold using this compound makes it a valuable tool in drug discovery and development. The resulting substituted pyrimidines serve as key intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The regioselective nature of the SNAr reactions allows for the controlled and systematic exploration of the chemical space around the pyrimidine core, facilitating the optimization of lead compounds.

Conclusion

This compound is a highly activated substrate for nucleophilic aromatic substitution, offering a reliable and versatile method for the synthesis of functionalized pyrimidines. While the C4/C6 positions are generally favored for substitution, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. The protocols provided herein, based on closely related analogues, serve as a solid foundation for researchers to explore the rich chemistry of this important building block in their synthetic endeavors.

References

Application Notes and Protocols: 2,4,6-Trifluoropyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's pharmacological properties. 2,4,6-Trifluoropyrimidine is a highly reactive and versatile building block for the synthesis of novel pyrimidine derivatives. The electron-withdrawing nature of the three fluorine atoms renders the 2, 4, and 6 positions of the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity enables the facile and often regioselective introduction of a wide variety of functional groups, making it an ideal starting point for the generation of compound libraries for drug discovery.

These application notes provide an overview of the use of this compound as a scaffold in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed protocols for the synthesis of the scaffold, its derivatization, and a key biological assay are provided.

Key Applications in Medicinal Chemistry

Derivatives of halogenated pyrimidines have demonstrated a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. A particularly fruitful area of research has been the development of kinase inhibitors, which play a crucial role in cellular signaling pathways that are often dysregulated in diseases such as cancer and autoimmune disorders.

Kinase Inhibition

The pyrimidine scaffold is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. The ability to readily introduce diverse substituents at the 2, 4, and 6 positions of the this compound core allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific kinases.

Fedratinib (Inrebic®): A JAK2 Inhibitor